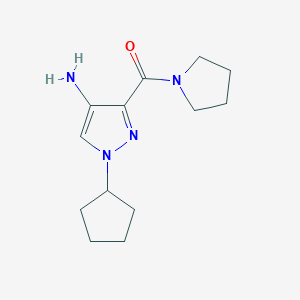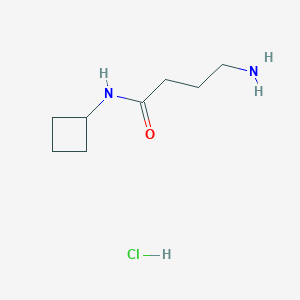
1-Cyclopentyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP is a selective inhibitor of protein kinase Mζ (PKMζ), which plays a crucial role in the maintenance of long-term memory. In
Wirkmechanismus
1-Cyclopentyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a selective inhibitor of PKMζ, which is an enzyme that plays a crucial role in the maintenance of long-term memory. PKMζ is involved in the synthesis of new proteins that are necessary for the maintenance of long-term memory. By inhibiting PKMζ, 1-Cyclopentyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine disrupts this process and impairs the maintenance of long-term memory.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine has been shown to have a number of biochemical and physiological effects. It has been shown to impair the maintenance of long-term memory in both animal and human studies. It has also been shown to have anxiolytic effects, reducing anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Cyclopentyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine in lab experiments is its selectivity for PKMζ, which allows for the study of the specific role of this enzyme in memory storage and retrieval. However, one limitation of 1-Cyclopentyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-Cyclopentyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine. One area of interest is the development of more selective inhibitors of PKMζ, which could have therapeutic applications in the treatment of memory-related disorders. Another area of interest is the study of the role of PKMζ in other physiological processes, such as synaptic plasticity and learning. Additionally, the potential toxicity of 1-Cyclopentyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine must be further studied to ensure its safety in therapeutic applications.
Synthesemethoden
1-Cyclopentyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine can be synthesized using a variety of methods, including the reaction of cyclopentanone with hydrazine, followed by the reaction of the resulting hydrazine with pyrrolidine and 1,3-dicyclohexylcarbodiimide. The final product can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications in the treatment of memory-related disorders, such as Alzheimer's disease. 1-Cyclopentyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine has also been used to study the mechanisms of long-term memory storage and retrieval.
Eigenschaften
IUPAC Name |
(4-amino-1-cyclopentylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c14-11-9-17(10-5-1-2-6-10)15-12(11)13(18)16-7-3-4-8-16/h9-10H,1-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLWZLXJBQUTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)C(=O)N3CCCC3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2811548.png)
![4-[(4-bromobenzyl)oxy]-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B2811550.png)

![5-amino-1,3-dihydro-2'H,5'H-spiro[indene-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B2811553.png)
![1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2811554.png)




![3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2811560.png)
![1-[4-(1,2,4-Oxadiazol-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2811561.png)